(Hexyloxy)acetaldehyde

Description

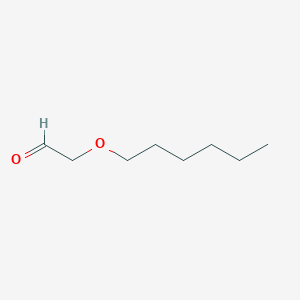

(Hexyloxy)acetaldehyde (CAS# 68133-72-2) is an oxygenated organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. Structurally, it consists of an acetaldehyde backbone (CH₃CHO) modified by a hexyloxy group (-O-C₆H₁₃) at the aldehyde carbon, forming an ether-aldehyde hybrid.

Key characteristics include:

- Functional groups: Aldehyde (-CHO) and ether (-O-).

- Synonym: Acetaldehyde, ((3Z)-3-hexenyloxy)- (indicating a cis-configuration in the hexenyl chain).

Properties

CAS No. |

17597-96-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-hexoxyacetaldehyde |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3 |

InChI Key |

NNBJGVGKBIFRHE-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC=O |

Canonical SMILES |

CCCCCCOCC=O |

Other CAS No. |

17597-96-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between (Hexyloxy)acetaldehyde and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂ | 142.20 | Aldehyde, ether | Hexyloxy group attached to aldehyde |

| Acetaldehyde | C₂H₄O | 44.05 | Aldehyde | Simplest aldehyde (CH₃CHO) |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | Ester | Acetic acid esterified with hexanol |

| Methoxyacetaldehyde | C₃H₆O₂ | 74.08 | Aldehyde, ether | Methoxy group (-OCH₃) attached to CH₃CHO |

| Hexaldehyde | C₆H₁₂O | 100.16 | Aldehyde | Linear hexyl chain terminating in -CHO |

Reactivity and Stability

- This compound: The ether group may reduce reactivity compared to unmodified acetaldehyde. However, the aldehyde group remains susceptible to nucleophilic addition and oxidation. No specific reactivity data are provided, but analogous aldehydes (e.g., acetaldehyde) react violently with strong acids, bases, and oxidizing agents .

- Acetaldehyde : Highly reactive; undergoes polymerization, oxidation (to acetic acid), and condensation reactions. Reacts explosively with ammonia, halogens, and peroxides .

- Hexyl acetate: As an ester, it is relatively stable under neutral conditions but hydrolyzes in acidic or alkaline environments to hexanol and acetic acid .

- Methoxyacetaldehyde : Similar to this compound but with a shorter methoxy chain, likely increasing volatility and reducing hydrophobicity .

Environmental Impact

- Acetaldehyde : Contributes to atmospheric VOC levels; forms artifacts in ozone-rich environments (e.g., Teflon tubing interactions) .

- This compound: No direct data, but its persistence and biodegradability depend on the hexyl chain’s hydrophobicity and ether linkage stability.

- Hexyl acetate : Likely low environmental risk due to ester hydrolysis in water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.